N-(4-acetylphenyl)-2-(2,4-dimethylphenyl)acetamide
Description
N-(4-acetylphenyl)-2-(2,4-dimethylphenyl)acetamide is a synthetic acetamide derivative characterized by two key substituents: a 4-acetylphenyl group attached to the nitrogen atom and a 2,4-dimethylphenyl group linked to the acetamide backbone. Acetamides with aryl substituents are widely studied for their biological activities, including antimicrobial, herbicidal, and auxin-like properties .
Properties
IUPAC Name |
N-(4-acetylphenyl)-2-(2,4-dimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO2/c1-12-4-5-16(13(2)10-12)11-18(21)19-17-8-6-15(7-9-17)14(3)20/h4-10H,11H2,1-3H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKKBAQGJDNDOQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CC(=O)NC2=CC=C(C=C2)C(=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-acetylphenyl)-2-(2,4-dimethylphenyl)acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
N-(4-acetylphenyl)-2-(2,4-dimethylphenyl)acetamide contains an acetamide functional group and two aromatic rings, which contribute to its biological activity. The presence of the acetyl group may enhance lipophilicity, potentially influencing its interaction with biological targets.
Preliminary studies suggest that N-(4-acetylphenyl)-2-(2,4-dimethylphenyl)acetamide may interact with gamma-aminobutyric acid (GABA) receptors, which are critical for mediating inhibitory neurotransmission in the brain. This interaction is similar to that observed in other benzodiazepine derivatives, indicating potential anxiolytic or sedative effects.
Potential Mechanisms:
- GABA Receptor Modulation : By binding to GABA receptors, the compound may enhance inhibitory signaling in the central nervous system.
- Anticancer Activity : The compound has been investigated for its potential cytotoxic effects against various cancer cell lines, possibly through apoptosis induction and inhibition of tumor growth.
Biological Activity Overview
The biological activity of N-(4-acetylphenyl)-2-(2,4-dimethylphenyl)acetamide can be summarized as follows:
| Activity Type | Description |
|---|---|
| Antimicrobial | Exhibited potential antimicrobial properties against several bacterial strains. |
| Anticancer | Showed cytotoxicity against cancer cell lines with mechanisms involving apoptosis and cell cycle arrest. |
| Anxiolytic/Sedative | Potential interactions with GABA receptors suggest possible anxiolytic or sedative effects. |
Case Studies and Research Findings
- Anticancer Activity : A study evaluated the compound's cytotoxic effects on human cancer cell lines. Results demonstrated significant growth inhibition with IC50 values comparable to standard chemotherapeutics. The mechanism involved apoptosis and disruption of the cell cycle.
- Antimicrobial Properties : In another investigation, N-(4-acetylphenyl)-2-(2,4-dimethylphenyl)acetamide was tested against various bacterial strains. The compound exhibited notable antibacterial activity, suggesting its potential as a therapeutic agent in infectious diseases.
- GABA Receptor Interaction : Docking studies indicated that the compound could bind effectively to GABA receptors, supporting its proposed anxiolytic effects. This interaction aligns with the pharmacological profile of known benzodiazepines.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table compares the target compound with structurally related acetamides, highlighting key structural differences and their implications:
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups: The 4-acetylphenyl group in the target compound introduces electron-withdrawing effects, which may stabilize the molecule compared to electron-donating groups like dimethylamino in ’s compound .
- In contrast, thiazole-linked coumarin derivatives () exhibit enzyme inhibition, indicating substituent-dependent pharmacological targeting .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
